molecular formula C11H13N2NaO3S B13751105 Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt CAS No. 78739-59-0

Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt

Cat. No.: B13751105
CAS No.: 78739-59-0
M. Wt: 276.29 g/mol
InChI Key: FHZICYCVIFEVFD-UHFFFAOYSA-N
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Description

Sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt is a derivative of sulfanilamide, a well-known sulfonamide antibacterial drug. Sulfanilamide itself is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound has been historically significant in the development of antibiotics and has been used in various medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanilamide derivatives typically involves the protection of the aniline group, followed by sulfonation and subsequent deprotection. One modern approach involves the use of a Willis reagent, which allows for a one-step addition with a Grignard reagent to produce the final sulfonamide after workup . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of sulfanilamide derivatives often involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process typically includes the sulfonation of aniline derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sulfanilamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Sulfanilamide derivatives have a wide range of scientific research applications:

Mechanism of Action

Sulfanilamide derivatives function by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. As a result, the bacterial cells are unable to proliferate, leading to their eventual death .

Comparison with Similar Compounds

Sulfanilamide derivatives are part of a larger family of sulfonamide compounds, which include:

    Furosemide: A loop diuretic.

    Sulfadiazine: An antibiotic.

    Sulfamethoxazole: Another antibiotic.

Uniqueness

What sets sulfanilamide, N(sup 1)-3,3-dimethylacrylyl-, monosodium salt apart is its specific structural modifications, which may confer unique properties such as enhanced antibacterial activity or reduced toxicity compared to other sulfonamide derivatives .

Conclusion

This compound is a significant compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable subject of study in the ongoing development of antibacterial agents.

Properties

CAS No.

78739-59-0

Molecular Formula

C11H13N2NaO3S

Molecular Weight

276.29 g/mol

IUPAC Name

sodium;[4-(3-methylbut-2-enoylsulfamoyl)phenyl]azanide

InChI

InChI=1S/C11H13N2O3S.Na/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10;/h3-7,12H,1-2H3,(H,13,14);/q-1;+1

InChI Key

FHZICYCVIFEVFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)[NH-])C.[Na+]

Origin of Product

United States

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